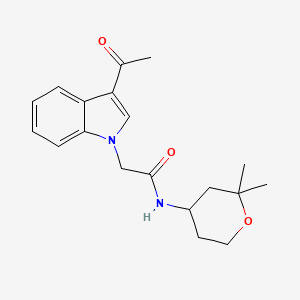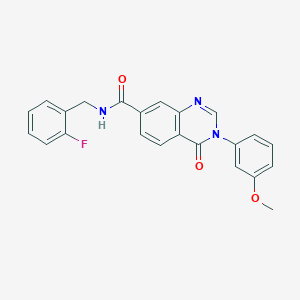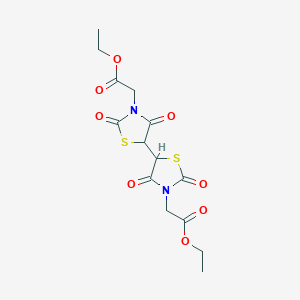
(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ヒドロキシ-8-(トリフルオロメトキシ)キノリン-3-イル)(ピペリジン-1-イル)メタノンは、キノリンファミリーに属する複雑な有機化合物です。この化合物は、4位にヒドロキシ基、8位にトリフルオロメトキシ基が置換されたキノリンコアの存在を特徴としています。さらに、キノリン環の3位にピペリジン-1-イルメタノン部分を有しています。この化合物のユニークな構造的特徴により、様々な科学研究アプリケーションのための興味深い対象となっています。
準備方法
合成ルートと反応条件
(4-ヒドロキシ-8-(トリフルオロメトキシ)キノリン-3-イル)(ピペリジン-1-イル)メタノンの合成は、一般的に市販されている出発物質から始めて、複数のステップを必要とします。一般的な合成ルートの1つは、以下のステップを含みます。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、硫酸とグリセロールをアニリンと縮合させるスクラウプ合成によって合成できます。
トリフルオロメトキシ基の導入: トリフルオロメトキシ基は、適切なトリフルオロメトキシ試薬を用いた求核置換反応によって導入できます。
水酸化: ヒドロキシ基は、適切な水酸化剤を用いた水酸化反応によって導入できます。
ピペリジン-1-イルメタノン部分の付加: 最後のステップは、求核置換反応によってピペリジン-1-イルメタノン部分を付加することを含みます。
工業的生産方法
この化合物の工業的生産は、より高い収率と純度を達成するために、上記の合成ステップの最適化を含む場合があります。これには、高度な触媒、最適化された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
(4-ヒドロキシ-8-(トリフルオロメトキシ)キノリン-3-イル)(ピペリジン-1-イル)メタノンは、次のような様々な化学反応を受けることができます。
酸化: ヒドロキシ基は酸化されてキノン誘導体になる可能性があります。
還元: ピペリジン-1-イルメタノン部分のカルボニル基は、アルコールに還元される可能性があります。
置換: トリフルオロメトキシ基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用できます。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: 置換キノリン誘導体。
科学研究の応用
(4-ヒドロキシ-8-(トリフルオロメトキシ)キノリン-3-イル)(ピペリジン-1-イル)メタノンは、幅広い科学研究の応用を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 様々な疾患の治療における潜在的な治療的応用について調査されています。
産業: 新素材や化学プロセスの開発に使用されます。
科学的研究の応用
(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
(4-ヒドロキシ-8-(トリフルオロメトキシ)キノリン-3-イル)(ピペリジン-1-イル)メタノンの作用機序は、特定の分子標的や経路との相互作用を含みます。ヒドロキシ基とトリフルオロメトキシ基は、これらの標的への結合親和性と特異性に重要な役割を果たしています。ピペリジン-1-イルメタノン部分は、溶解性と生物学的利用能を高める可能性があります。正確な分子標的と経路は、特定のアプリケーションや使用状況によって異なる可能性があります。
類似化合物の比較
類似化合物
4-ヒドロキシキノリン: トリフルオロメトキシ基とピペリジン-1-イルメタノン基がない、より単純なアナログ。
8-トリフルオロメトキシキノリン: ヒドロキシ基とピペリジン-1-イルメタノン基がありません。
ピペリジン-1-イルメタノン誘導体: コア構造が異なる、同様のピペリジン-1-イルメタノン部分を有する化合物。
独自性
(4-ヒドロキシ-8-(トリフルオロメトキシ)キノリン-3-イル)(ピペリジン-1-イル)メタノンの独自性は、異なる化学的および生物学的特性を与える官能基の組み合わせにあります。キノリンコアにヒドロキシ基とトリフルオロメトキシ基の両方が存在することと、ピペリジン-1-イルメタノン部分は、様々なアプリケーションのための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: A simpler analog without the trifluoromethoxy and piperidin-1-yl methanone groups.
8-Trifluoromethoxyquinoline: Lacks the hydroxy and piperidin-1-yl methanone groups.
Piperidin-1-yl methanone derivatives: Compounds with similar piperidin-1-yl methanone moieties but different core structures.
Uniqueness
The uniqueness of (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and trifluoromethoxy groups on the quinoline core, along with the piperidin-1-yl methanone moiety, makes it a versatile compound for various applications.
特性
分子式 |
C16H15F3N2O3 |
|---|---|
分子量 |
340.30 g/mol |
IUPAC名 |
3-(piperidine-1-carbonyl)-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)24-12-6-4-5-10-13(12)20-9-11(14(10)22)15(23)21-7-2-1-3-8-21/h4-6,9H,1-3,7-8H2,(H,20,22) |
InChIキー |
WBNFBVBXEAVIIC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)



![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)


![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![2-(1H-indol-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170441.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
![5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide](/img/structure/B12170450.png)
![(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12170451.png)

